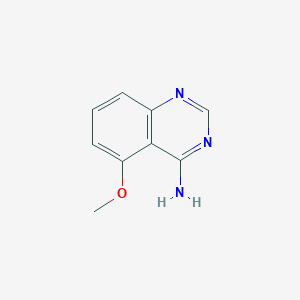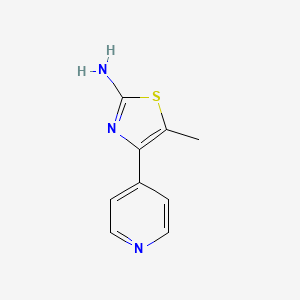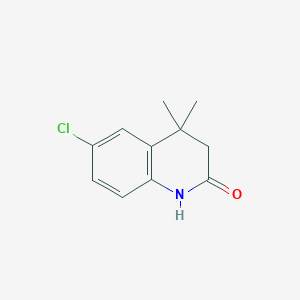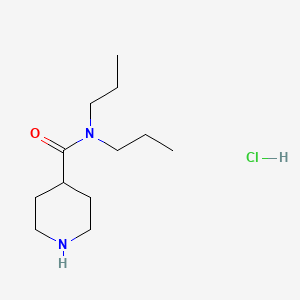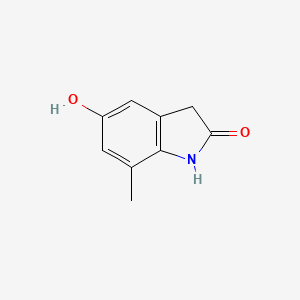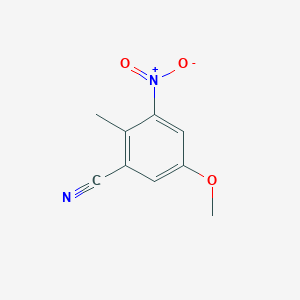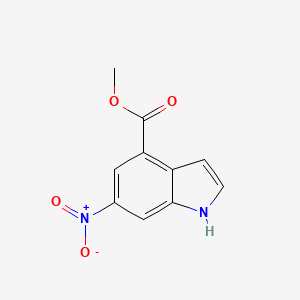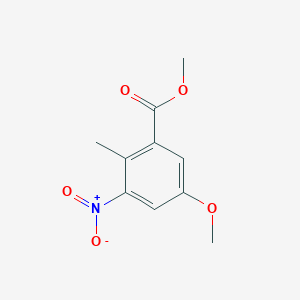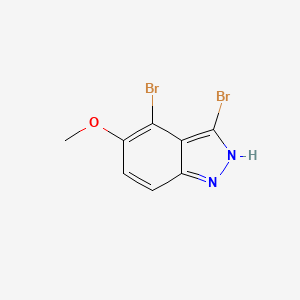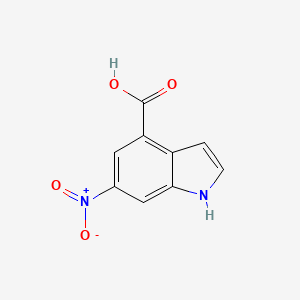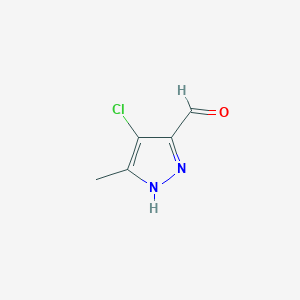
4-Chloro-3-methyl-1H-pyrazole-5-carbaldehyde
Vue d'ensemble
Description
“4-Chloro-3-methyl-1H-pyrazole-5-carbaldehyde” is a chemical compound that is a derivative of pyrazole . It is a highly versatile intermediate for the synthesis of various compounds .
Synthesis Analysis
The synthesis of “4-Chloro-3-methyl-1H-pyrazole-5-carbaldehyde” can be achieved from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one under Vilsmeier-Haack reaction conditions . This synthesis process involves a series of reactions to produce new pyrazole derivatives .
Chemical Reactions Analysis
“4-Chloro-3-methyl-1H-pyrazole-5-carbaldehyde” participates in various chemical reactions. For instance, Knoevenagel condensation of this compound with ethylcyanoacetate at 0°C has been reported to afford ethyl-2-cyano-3-(5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-yl)propionate .
Applications De Recherche Scientifique
Corrosion Inhibition
- Summary of Application : This compound, referred to as CMPPC, was synthesized and studied for its corrosion protection properties for mild steel in hydrochloric acid .
- Methods of Application : The study involved mass loss studies, impedance spectroscopy, polarization studies, adsorption studies, and basic quantum chemical calculations . The protection efficiency was found to decrease with an increase in temperature and acid concentration but increase with an increase in the concentration of the inhibitor .
- Results : The molecule behaves like a mixed-type inhibitor. CMPPC adsorbs on the metal surface, and the phenomenon obeys Langmuir adsorption isotherm pattern . Various kinetic and thermodynamic parameters were calculated using Arrhenius and Van’t Hoff approaches .
Synthesis of Bioactive Chemicals
- Summary of Application : Pyrazole structures, such as the one in “4-Chloro-3-methyl-1H-pyrazole-5-carbaldehyde”, have been found to be useful in organic synthesis, where they act as both a directing and transforming group .
- Methods of Application : The specific methods of application in this context would depend on the specific synthesis process being used .
- Results : Pyrazole serves as a fundamental element present in various small molecules, exhibiting a diverse array of agricultural and pharmaceutical activities .
Herbicidal Activity
- Summary of Application : Compounds similar to “4-Chloro-3-methyl-1H-pyrazole-5-carbaldehyde” have shown inhibitory effects on the growth of certain plants .
- Methods of Application : The specific methods of application in this context would depend on the specific herbicidal process being used .
- Results : All compounds showed inhibitory effect on the roots growth of B. campestris, A. retroflexus, P. oleracea, and D. sanguinalis and the shoots growth of P. alopecuroides and E. crus-galli .
Chemical Synthesis Intermediate
- Summary of Application : It can be used as a chemical synthesis intermediate for further synthesis of organic compounds .
- Methods of Application : The specific methods of application in this context would depend on the specific synthesis process being used .
- Results : The results would vary depending on the specific synthesis process and the target compound .
Dye Manufacturing
- Summary of Application : It can be used in the dye industry, specifically in the production of organic dyes .
- Methods of Application : The specific methods of application in this context would depend on the specific dye manufacturing process being used .
- Results : The results would vary depending on the specific dye manufacturing process and the type of dye being produced .
Coordination Chemistry
- Summary of Application : Pyrazoles, such as “4-Chloro-3-methyl-1H-pyrazole-5-carbaldehyde”, have applications in coordination chemistry .
- Methods of Application : The specific methods of application in this context would depend on the specific coordination chemistry process being used .
- Results : The results would vary depending on the specific coordination chemistry process and the type of coordination compound being synthesized .
Corrosion Protection
- Summary of Application : This compound, referred to as CMPPC, was synthesized and studied for its corrosion protection properties for mild steel in hydrochloric acid .
- Methods of Application : The study involved mass loss studies, impedance spectroscopy, polarization studies, adsorption studies, and basic quantum chemical calculations . The protection efficiency was found to decrease with an increase in temperature and acid concentration but increase with an increase in the concentration of the inhibitor .
- Results : The molecule behaves like a mixed-type inhibitor. CMPPC adsorbs on the metal surface, and the phenomenon obeys Langmuir adsorption isotherm pattern . Various kinetic and thermodynamic parameters were calculated using Arrhenius and Van’t Hoff approaches .
Chemical Synthesis
- Summary of Application : It can be used as a chemical synthesis intermediate for further synthesis of organic compounds .
- Methods of Application : The specific methods of application in this context would depend on the specific synthesis process being used .
- Results : The results would vary depending on the specific synthesis process and the target compound .
Dye Manufacturing
- Summary of Application : It can be used in the dye industry, specifically in the production of organic dyes .
- Methods of Application : The specific methods of application in this context would depend on the specific dye manufacturing process being used .
- Results : The results would vary depending on the specific dye manufacturing process and the type of dye being produced .
Propriétés
IUPAC Name |
4-chloro-5-methyl-1H-pyrazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c1-3-5(6)4(2-9)8-7-3/h2H,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWDZFQGMGASNOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80679571 | |
| Record name | 4-Chloro-5-methyl-1H-pyrazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-methyl-1H-pyrazole-5-carbaldehyde | |
CAS RN |
1050642-24-4 | |
| Record name | 4-Chloro-5-methyl-1H-pyrazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



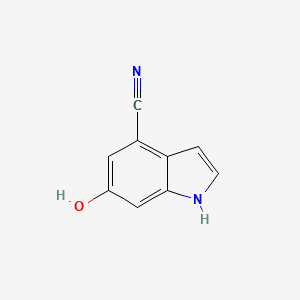
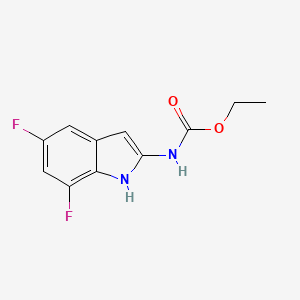
![4-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1423611.png)
